L,L-Dityrosine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: L,L-Dityrosine hydrochloride can be synthesized through the enzyme-catalyzed oxidation of tyrosine. The process involves a three-step chromatographic procedure that includes DEAE-cellulose chromatography in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2 . This method helps in removing contaminants and isolating dityrosine with high purity.
Industrial Production Methods: . These methods ensure the isolation of dityrosine from complex biological mixtures.
Chemical Reactions Analysis
Types of Reactions: L,L-Dityrosine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of tyrosine residues in protein chains, catalyzed by enzymes such as CYP56A1 and myeloperoxidase, leads to the formation of dityrosine crosslinks .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and various radical-forming agents . The conditions often involve specific pH levels and the presence of catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions include dityrosine crosslinks, which are significant in various biological processes and can serve as biomarkers for oxidative stress .
Scientific Research Applications
Chemistry: In chemistry, L,L-Dityrosine hydrochloride is used as a model compound to study protein crosslinking and the effects of oxidative stress on proteins .
Biology: In biological research, it is used to investigate the role of dityrosine crosslinks in the structural integrity of proteins and their function in various organisms .
Medicine: In medicine, this compound serves as a biomarker for oxidative stress and is studied for its potential role in neurodegenerative diseases .
Industry: In the industry, it is used in the production of resilient materials, such as those found in insect cuticles, and in the development of new biomaterials .
Mechanism of Action
L,L-Dityrosine hydrochloride exerts its effects through the formation of crosslinks between tyrosine residues in proteins. This crosslinking is catalyzed by enzymes like CYP56A1 and myeloperoxidase, which oxidize tyrosine residues to form dityrosine . The crosslinks play a crucial role in maintaining the structural integrity of proteins and can affect their function in various biological processes .
Comparison with Similar Compounds
L-Tyrosine: A proteinogenic amino acid that serves as a precursor to dityrosine.
Dityrosine: The non-hydrochloride form of L,L-Dityrosine hydrochloride, which also forms crosslinks in proteins.
Uniqueness: L,L-Dityrosine hydrochloride is unique due to its specific formation through enzyme-catalyzed oxidation and its role in forming stable crosslinks in proteins. This makes it particularly valuable in studying oxidative stress and protein structure .
Properties
Molecular Formula |
C18H22Cl2N2O6 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H/t13-,14-;;/m0../s1 |
InChI Key |
MUEPHPAGIIPFFM-AXEKQOJOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl |
Origin of Product |
United States |
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